molecular formula C7H9ClO B13750296 5-Chloro-3-ethylpent-1-en-4-yn-3-ol CAS No. 26839-80-5

5-Chloro-3-ethylpent-1-en-4-yn-3-ol

Cat. No.: B13750296
CAS No.: 26839-80-5
M. Wt: 144.60 g/mol
InChI Key: FBIVTBYHXAWRQD-UHFFFAOYSA-N
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Description

5-Chloro-3-ethylpent-1-en-4-yn-3-ol: is an organic compound with the molecular formula C7H9ClO and a molecular weight of 144.599 g/mol . It is characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group attached to a penten-yn backbone. This compound is known for its unique chemical structure, which makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 3-ethylpent-1-en-4-yn-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the effects of halogenated alcohols on cellular processes. It serves as a model compound to investigate the interactions between halogenated molecules and biological macromolecules .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the chlorine atom and the hydroxyl group, which enhance the compound’s reactivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

26839-80-5

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

5-chloro-3-ethylpent-1-en-4-yn-3-ol

InChI

InChI=1S/C7H9ClO/c1-3-7(9,4-2)5-6-8/h3,9H,1,4H2,2H3

InChI Key

FBIVTBYHXAWRQD-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)(C#CCl)O

Origin of Product

United States

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